![molecular formula C20H22N4 B2763329 11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 849011-64-9](/img/structure/B2763329.png)
11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
説明
11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a heterocyclic organic compound belonging to the benzimidazoisoquinoline family. Its core structure consists of a fused benzimidazole-isoquinoline scaffold with a cyano group at position 6 and a butylamino substituent at position 11.
特性
IUPAC Name |
11-(butylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-3-12-22-19-15-9-5-4-8-14(15)16(13-21)20-23-17-10-6-7-11-18(17)24(19)20/h6-7,10-11,22H,2-5,8-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXZPUEMAIDDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Radical Cascade Cyclization
A radical-based approach, inspired by the synthesis of sulfonated benzimidazo[2,1-a]isoquinolin-6(5H)-ones, employs copper bromide (CuBr₂) as a catalyst and tert-butyl peroxybenzoate (TBPB) as an oxidant. For the target compound, a similar pathway could involve:
- Precursor Design : 2-Arylbenzimidazole derivatives substituted with a nitrile group at the appropriate position.
- Radical Initiation : TBPB generates tert-butoxyl radicals, which abstract hydrogen from thiosulfonates or α,α-difluorophenylacetic acid to form carbon-centered radicals.
- Cyclization : The radical intermediate undergoes intramolecular cyclization to form the tetracyclic core.
Example Protocol :
Metal-Catalyzed Cyclization
Patented methods for tetrahydrobenzimidazole derivatives suggest using carboxylic acid chlorides and heterocyclic amines. Adapting this for the target compound:
- Carboxylic Acid Activation : Convert 4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid to its acid chloride using thionyl chloride.
- Coupling Reaction : React with 2-cyanoaniline in dimethylformamide (DMF) to form an intermediate amide.
- Cyclization : Induce cyclization via heating or acid catalysis to form the benzimidazo-isoquinoline core.
Key Considerations :
- Solvent: DMF or 1,2-dichloroethane.
- Catalysts: Mn(III) or Fe(OTf)₃ for tandem selenylation/cyclization.
Functionalization at Position 6: Cyano Group Introduction
The cyano group is introduced either during core formation or via post-cyclization modification.
Direct Cyanation During Cyclization
Incorporating a nitrile-containing precursor (e.g., 2-cyanoaniline) during cyclization ensures regioselective placement. This method avoids harsh post-functionalization conditions.
Advantages :
Post-Cyclization Cyanation
For cores synthesized without nitriles, palladium-catalyzed cyanation can be employed:
- Substrate : Brominated benzimidazo-isoquinoline.
- Conditions : Pd(PPh₃)₄, Zn(CN)₂, DMF, 100°C.
- Yield : ~70–80% (based on analogous aryl bromides).
Installation of the Butylamino Group at Position 11
The butylamino moiety is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
Reductive Amination
- Aldehyde Intermediate : Oxidize a hydroxymethyl group at position 11 to an aldehyde.
- Coupling : React with butylamine in the presence of NaBH₃CN.
- Yield : ~50–60% (lower due to oxidation step).
Optimization and Challenges
Catalytic System Comparison
Method | Catalyst | Oxidant | Yield (%) | Selectivity |
---|---|---|---|---|
Radical Cyclization | CuBr₂ | TBPB | 65–75 | High |
Metal-Catalyzed | Fe(OTf)₃ | – | 60–70 | Moderate |
Palladium Cyanation | Pd(PPh₃)₄ | – | 70–80 | High |
Stability Considerations
- The cyano group may hydrolyze under acidic or high-temperature conditions. Use anhydrous solvents and neutral pH.
- Butylamino installation requires careful control to prevent over-alkylation.
化学反応の分析
Types of Reactions
11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Butylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion of the carbonitrile group to an amine.
Substitution: Introduction of various substituents depending on the reagents used.
科学的研究の応用
11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other functions.
類似化合物との比較
Comparison with Similar Compounds
The biological and physicochemical properties of benzimidazoisoquinoline derivatives are heavily influenced by substituents at position 11. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
*logP values estimated using analogous structures or computational tools.
Research Implications
The butylamino derivative’s lipophilic profile positions it as a candidate for central nervous system (CNS) targeting, whereas polar analogs (e.g., piperazinyl) may favor peripheral action. Further studies should explore:
- Structure-Activity Relationships (SAR) : Systematic variation of substituents to optimize potency and selectivity.
- Pharmacokinetics : Comparative assessment of bioavailability and metabolic stability.
- Therapeutic Applications : Evaluation in autoimmune diseases or oncology, leveraging Foxp3 modulation observed in S02 .
生物活性
11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile (referred to as BHIC) is a complex organic compound that integrates structural elements from both benzimidazole and isoquinoline frameworks. This unique structural combination suggests significant potential for diverse biological activities, making BHIC a candidate for further pharmacological exploration.
Structural Characteristics
- Molecular Formula : C20H22N4
- Molecular Weight : 318.42 g/mol
- Key Features :
- Benzimidazole core known for biological activity.
- Isoquinoline structure associated with various pharmacological properties.
- Butylamino group enhancing solubility and reactivity.
Biological Activity Overview
Research indicates that BHIC may exhibit several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by interacting with specific cellular pathways.
- Neurotransmission Modulation : Potential interactions with neurotransmitter receptors may indicate roles in neuropharmacology.
- Antimicrobial Properties : Compounds related to BHIC have shown activity against various pathogens.
The exact mechanisms by which BHIC exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor Binding : Initial data suggest that BHIC may bind to receptors involved in neurotransmission and tumor regulation.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes critical for cancer cell proliferation.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of BHIC, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
11-(Cyclohexylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile | Cyclohexyl instead of butyl | Potentially different solubility and reactivity |
6-Aminoquinoline-5-carbonitrile | Different core structure | Established antimicrobial properties |
Benzimidazole derivatives | Similar nitrogen-containing heterocycles | Known for diverse biological activities |
This table highlights the unique aspects of BHIC while situating it within a broader context of related compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of BHIC's biological properties:
-
Synthesis and Characterization :
- Multi-step synthetic routes have been developed to produce BHIC efficiently. The synthetic strategies allow for customization of its properties through varying substituents and functional groups.
-
Biological Assays :
- Various assays have indicated promising results in terms of cytotoxicity against cancer cell lines. Further exploration is required to determine the specific pathways affected by BHIC.
-
In Vitro Studies :
- Initial in vitro studies suggest that BHIC may exhibit significant binding affinities toward specific targets involved in cancer progression and neurodegenerative diseases.
Future Directions
The potential therapeutic applications of BHIC warrant further investigation. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the specific molecular interactions and pathways influenced by BHIC.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity and reduced toxicity.
Q & A
Q. Table 1: Comparative Spectral Data for Analogous Compounds
Q. Table 2: Reaction Yield Optimization
Condition | Yield (%) | Purity (HPLC) |
---|---|---|
DMF, K₂CO₃, 24 h | 65 | 98.5 |
DMSO, TBAB, 18 h | 78 | 97.8 |
Ethanol, NaOAc, 36 h | 42 | 95.2 |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。